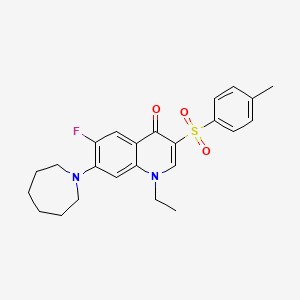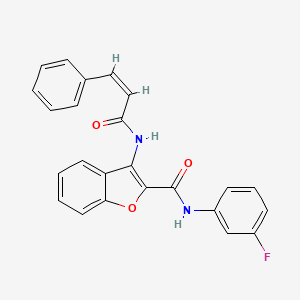
(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FPhBF and has been the subject of many studies to investigate its synthesis, mechanism of action, and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide involves the reaction of 3-(3-phenylacrylamido)benzofuran-2-carboxylic acid with N-(3-fluorophenyl)ethanimidoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amine such as diisopropylethylamine (DIPEA) to form the final product.
Starting Materials
3-(3-phenylacrylamido)benzofuran-2-carboxylic acid, N-(3-fluorophenyl)ethanimidoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA)
Reaction
Step 1: Dissolve 3-(3-phenylacrylamido)benzofuran-2-carboxylic acid (1 equiv.), N-(3-fluorophenyl)ethanimidoyl chloride (1 equiv.), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.), and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) in anhydrous dichloromethane., Step 2: Stir the reaction mixture at room temperature for 12-24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)., Step 6: Add diisopropylethylamine (DIPEA) (1.2 equiv.) to the solution and stir at room temperature for 12-24 hours., Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent such as ethyl acetate., Step 8: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product as a solid or oil.
Mécanisme D'action
FPhBF acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, FPhBF reduces the production of these mediators, leading to a decrease in inflammation. FPhBF also acts on the opioid receptors in the brain, which are involved in the modulation of pain perception.
Effets Biochimiques Et Physiologiques
FPhBF has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. FPhBF has been shown to be well-tolerated in animal studies, with no significant side effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPhBF in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, FPhBF has been shown to be well-tolerated in animal studies, making it a safe compound to use in research. However, one limitation of using FPhBF is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on FPhBF. One area of interest is its potential use as a cancer therapy, particularly in combination with other anticancer drugs. Additionally, FPhBF could be investigated as a potential treatment for other inflammatory conditions such as arthritis. Further studies could also investigate the pharmacokinetics and pharmacodynamics of FPhBF to better understand its mechanism of action and potential therapeutic uses.
Applications De Recherche Scientifique
FPhBF has been studied for its potential therapeutic properties, particularly in the treatment of cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, FPhBF has been investigated as a potential analgesic agent due to its ability to modulate pain perception.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3/c25-17-9-6-10-18(15-17)26-24(29)23-22(19-11-4-5-12-20(19)30-23)27-21(28)14-13-16-7-2-1-3-8-16/h1-15H,(H,26,29)(H,27,28)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXBXAZZLWRBBT-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-fluorophenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

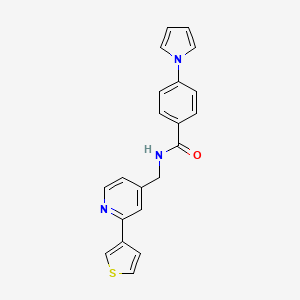
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
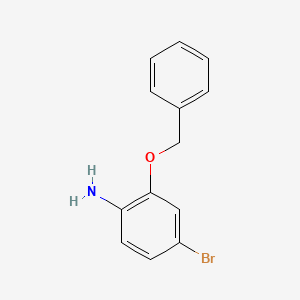
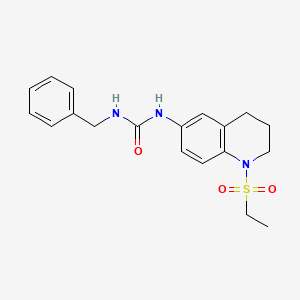
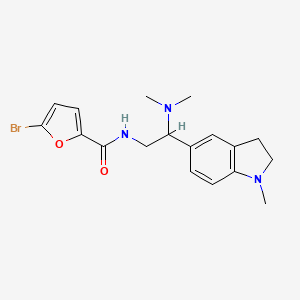
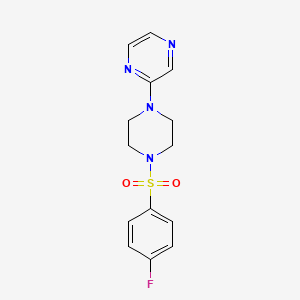
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
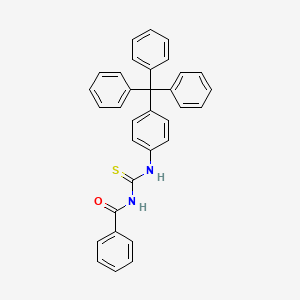
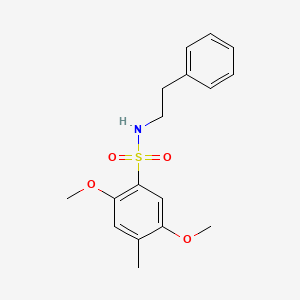
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
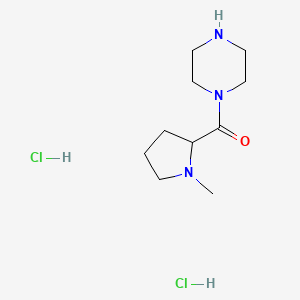
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
